1-bromo-4-methoxyphthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-methoxyphthalazine is an organic compound with the molecular formula C9H7BrN2O It is a derivative of phthalazine, a bicyclic aromatic heterocycle, and features a bromine atom and a methoxy group attached to the phthalazine ring
Preparation Methods
The synthesis of 1-bromo-4-methoxyphthalazine typically involves the bromination of 4-methoxyphthalazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-4-methoxyphthalazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phthalazine ring. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 4-methoxyphthalazine, while oxidation with potassium permanganate would produce 4-methoxyphthalazine-1-carboxylic acid.
Scientific Research Applications
1-Bromo-4-methoxyphthalazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: this compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various industrial processes, including the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-bromo-4-methoxyphthalazine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, its aromatic structure allows for π-π interactions with aromatic amino acids in proteins, further influencing its biological effects.
Comparison with Similar Compounds
1-Bromo-4-methoxyphthalazine can be compared with other similar compounds, such as:
1-Bromo-4-methoxybenzene: This compound lacks the phthalazine ring and has different reactivity and applications. It is primarily used as an intermediate in organic synthesis.
4-Methoxyphthalazine: This compound lacks the bromine atom and has different chemical properties. It is used as a precursor in the synthesis of various heterocyclic compounds.
1-Bromo-4-nitrophthalazine: This compound has a nitro group instead of a methoxy group, resulting in different reactivity and potential applications. It is studied for its potential use in the development of new materials and pharmaceuticals.
The uniqueness of this compound lies in its combination of a bromine atom and a methoxy group on the phthalazine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
32998-24-6 |
---|---|
Molecular Formula |
C9H7BrN2O |
Molecular Weight |
239.07 g/mol |
IUPAC Name |
1-bromo-4-methoxyphthalazine |
InChI |
InChI=1S/C9H7BrN2O/c1-13-9-7-5-3-2-4-6(7)8(10)11-12-9/h2-5H,1H3 |
InChI Key |
BSGUAJSAWLSVOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C2=CC=CC=C21)Br |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.